molecular formula C10H10Cl2O2 B13570804 4-(2,6-dichlorophenyl)butanoic Acid

4-(2,6-dichlorophenyl)butanoic Acid

Cat. No.: B13570804
M. Wt: 233.09 g/mol
InChI Key: WVGZZLYMIZNHDB-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)butanoic Acid is an organic compound with the molecular formula C10H10Cl2O2 It is characterized by the presence of a butanoic acid moiety attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenyl)butanoic Acid typically involves the reaction of 2,6-dichlorobenzene with butanoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-dichlorobenzene is treated with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes from the reduction of the carboxylic acid group.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(2,6-Dichlorophenyl)butanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)butanoic Acid: Similar in structure but with chlorine atoms at different positions on the phenyl ring.

    4-(3,4-Dichlorophenyl)butanoic Acid: Another structural isomer with different chlorine atom positions.

    4-(2,6-Dichlorophenoxy)butanoic Acid: Contains an ether linkage instead of a direct phenyl-butyric acid connection.

Uniqueness

4-(2,6-Dichlorophenyl)butanoic Acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c11-8-4-2-5-9(12)7(8)3-1-6-10(13)14/h2,4-5H,1,3,6H2,(H,13,14)

InChI Key

WVGZZLYMIZNHDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCC(=O)O)Cl

Origin of Product

United States

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